molecular formula C6H11N5O B13147738 2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol CAS No. 106224-39-9

2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol

Cat. No.: B13147738
CAS No.: 106224-39-9
M. Wt: 169.19 g/mol
InChI Key: KNFYMWFWDPBJBG-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol is an organic compound that belongs to the class of triazines. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol typically involves the reaction of 4-amino-6-methyl-1,3,5-triazine with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully monitored to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4-Amino-6-methyl-1,3,5-triazin-2-ol
  • 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine

Uniqueness

2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanolamine moiety enhances its solubility and allows for more diverse chemical modifications compared to similar compounds .

Properties

CAS No.

106224-39-9

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-[(4-amino-6-methyl-1,3,5-triazin-2-yl)amino]ethanol

InChI

InChI=1S/C6H11N5O/c1-4-9-5(7)11-6(10-4)8-2-3-12/h12H,2-3H2,1H3,(H3,7,8,9,10,11)

InChI Key

KNFYMWFWDPBJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NCCO)N

Origin of Product

United States

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